
4-(3-Quinolinyl)-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
科学研究应用
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
相似化合物的比较
Similar Compounds
4-(3-Quinolinyl)-2-thiophenemethanol: A reduced form of the aldehyde with similar structural features.
4-(3-Quinolinyl)-2-thiophenecarboxylic acid:
2-(3-Quinolinyl)thiophene: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the presence of both quinoline and thiophene moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
属性
分子式 |
C14H9NOS |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
InChI 键 |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



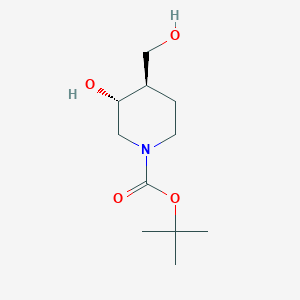
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
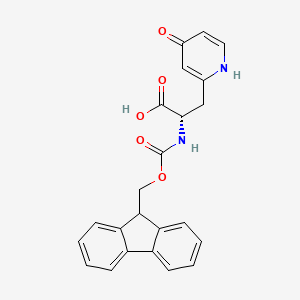
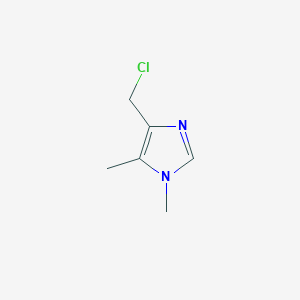
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
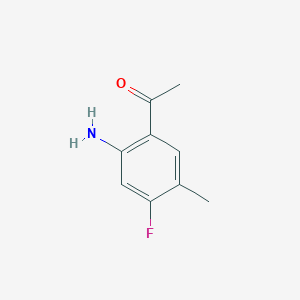
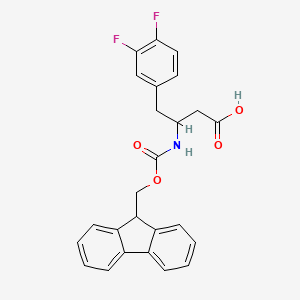
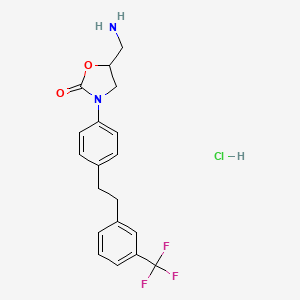
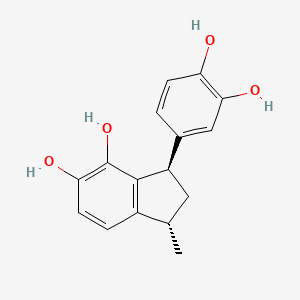
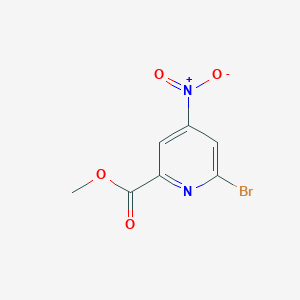
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
